An In-depth Technical Guide to 1-(7-methyl-1H-indol-2-yl)ethanone
An In-depth Technical Guide to 1-(7-methyl-1H-indol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of 1-(7-methyl-1H-indol-2-yl)ethanone. As a substituted indole, this molecule holds significant interest for medicinal chemistry and drug development due to the prevalence of the indole scaffold in a vast array of biologically active compounds. This document will delve into the intricacies of its molecular architecture, propose viable synthetic pathways with detailed experimental considerations, and explore its potential utility based on the established activities of related 2-acetylindole derivatives. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel indole-based therapeutic agents.
Molecular Structure and Properties
1-(7-methyl-1H-indol-2-yl)ethanone possesses a core indole structure, which is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring. The key structural features of the target molecule are a methyl group at the C7 position of the indole ring and an acetyl group at the C2 position.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | 1-(7-methyl-1H-indol-2-yl)ethanone |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| Canonical SMILES | CC1=CC=CC2=C1NC=C2C(=O)C |
| InChI | InChI=1S/C11H11NO/c1-7-5-4-6-9-8(7)10(12-11(9)13)13/h4-6,12H,1-3H3 |
| InChIKey | (Predicted) |
| Physical State | Solid (Predicted) |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents (Predicted). |
Spectroscopic Profile (Predicted)
Due to the absence of experimentally acquired spectra for 1-(7-methyl-1H-indol-2-yl)ethanone in the public domain, the following data are predicted based on the analysis of structurally related compounds, such as 7-methylindole and various 2-acetylindoles.[1][2]
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the indole ring, the methyl protons at C7, the acetyl methyl protons, and the N-H proton of the indole.
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N-H proton: A broad singlet in the region of δ 8.0-9.0 ppm.
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Aromatic protons (C4, C5, C6): Multiplets in the aromatic region (δ 7.0-7.8 ppm).
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C7-Methyl protons: A singlet around δ 2.5 ppm.
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Acetyl methyl protons: A singlet around δ 2.6 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl carbon (C=O): A signal in the downfield region, typically around δ 190-200 ppm.
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Indole C2 and C3a: Signals in the range of δ 130-140 ppm.
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Aromatic carbons (C4, C5, C6, C7, C7a): Signals in the aromatic region (δ 110-130 ppm).
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C7-Methyl carbon: A signal in the aliphatic region, around δ 15-20 ppm.
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Acetyl methyl carbon: A signal around δ 25-30 ppm.
Mass Spectrometry (MS): Electron impact mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z = 173. A prominent fragment would likely correspond to the loss of the methyl group from the acetyl moiety, resulting in a peak at m/z = 158.[3]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
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N-H stretch: A sharp to broad band in the region of 3300-3400 cm⁻¹.
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C=O stretch (acetyl): A strong absorption band around 1650-1680 cm⁻¹.
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C-H stretches (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
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C=C stretches (aromatic): Bands in the region of 1450-1600 cm⁻¹.
Proposed Synthetic Strategies
The synthesis of 1-(7-methyl-1H-indol-2-yl)ethanone presents a challenge due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C3 position. Therefore, a successful synthetic strategy must employ methods that direct functionalization to the C2 position. Two primary retrosynthetic approaches are considered here.
Caption: Retrosynthetic analysis of 1-(7-methyl-1H-indol-2-yl)ethanone.
Approach A: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and classical method for the formation of the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[4][5][6]
Caption: Proposed workflow for the Fischer indole synthesis of the target molecule.
Experimental Protocol:
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Hydrazone Formation: To a solution of 2-methylphenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 3-oxobutanal dimethyl acetal (1.1 eq). The reaction mixture is stirred at room temperature or with gentle heating until the formation of the corresponding hydrazone is complete, which can be monitored by thin-layer chromatography (TLC).
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Indolization: The solvent is removed under reduced pressure, and the crude hydrazone is treated with a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in a high-boiling solvent like toluene are commonly employed.[4][6] The mixture is heated to a temperature typically ranging from 80 to 120 °C. The progress of the reaction is monitored by TLC.
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water. The resulting mixture is neutralized with a base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(7-methyl-1H-indol-2-yl)ethanone.
Causality Behind Experimental Choices:
-
Choice of Ketone Precursor: 3-Oxobutanal dimethyl acetal is chosen as the carbonyl component to provide the acetyl group at the C2 position of the resulting indole. The acetal protecting group prevents self-condensation of the aldehyde functionality under the acidic conditions.
-
Acid Catalyst: Strong Brønsted or Lewis acids are necessary to catalyze the key[7][7]-sigmatropic rearrangement and the subsequent cyclization and aromatization steps.[4][6]
Approach B: C2-Selective Acylation of 7-Methylindole
This approach involves the initial synthesis of 7-methylindole followed by a regioselective acylation at the C2 position. The synthesis of 7-methylindole can be achieved through various methods, including the Fischer indole synthesis from 2-methylphenylhydrazine and a suitable aldehyde like acetaldehyde.[8]
Direct acylation of an unprotected indole typically yields the C3-acylated product. To achieve C2 selectivity, a directing group on the indole nitrogen is often necessary.[9][10][11]
Sources
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- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 4. Direct C-2 acylation of indoles with toluene derivatives via Pd(ii)-catalyzed C–H activation - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 9. Direct C-2 acylation of indoles with toluene derivatives via Pd( ii )-catalyzed C–H activation - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06004A [pubs.rsc.org]
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